Alexidine

Descripción general

Descripción

Alexidina es un compuesto antimicrobiano que pertenece a la clase de los bisbiguanidas. Es conocido por su actividad de amplio espectro contra varios patógenos, incluyendo bacterias y hongos. La alexidina se utiliza comúnmente en aplicaciones médicas y dentales debido a sus potentes propiedades antimicrobianas y su capacidad para interrumpir las biopelículas .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de alexidina normalmente implica la reacción de hexametilendiamina con cianamida, seguida de la adición de un derivado de guanidina. Las condiciones de reacción incluyen el mantenimiento de una temperatura y un pH controlados para garantizar la formación de la estructura de bisbiguanida deseada .

Métodos de Producción Industrial

En entornos industriales, la producción de alexidina implica reacciones químicas a gran escala bajo condiciones controladas. El proceso incluye la purificación del producto final para garantizar su eficacia y seguridad para aplicaciones médicas y dentales .

Análisis De Reacciones Químicas

Reaction with Sodium Hypochlorite

The interaction between ALX and sodium hypochlorite (NaOCl) has been the focus of several studies. The key findings from these investigations are summarized below:

-

Formation of Aliphatic Amines : The reaction between ALX and NaOCl results in the formation of various aliphatic amines. This occurs due to the breaking of bonds within the ALX structure or through dehydrogenation processes induced by NaOCl .

-

Precipitate Formation : Mixing ALX with NaOCl leads to the formation of a yellowish precipitate, the quantity of which is dependent on the concentration of NaOCl used. This precipitate has been characterized but does not contain p-chloroaniline, distinguishing it from reactions involving chlorhexidine .

-

No Toxic Byproducts : The absence of p-chloroaniline when mixing ALX with NaOCl is significant, as this byproduct is known to have toxic effects associated with chlorhexidine .

Identified Reaction Products

The following table summarizes the chemical products identified from the reaction between ALX and NaOCl:

| No. | Formula | Predicted Structure | Name | Characteristic Ion m/z | Retention Time (min) |

|---|---|---|---|---|---|

| 1 | C₈H₁₉N | 2-ethylhexylamine | 2-ethylhexylamine | 130.1578 [M + H]⁺ | 0.57 |

| 2a | C₉H₂₀N₂ | N-(2-ethylhexyl)methanimidamide | N-(2-ethylhexyl)methanimidamide | 157.1694 [M + H]⁺ | 0.59 |

| 2b | N’-(2-ethylhexyl)methanimidamide | ||||

| 3a | C₉H₂₁N₃ | N-(2-ethylhexyl)guanidine | N-(2-ethylhexyl)guanidine | 172.1800 [M + H]⁺ | 0.61 |

| 3b | N’’-(2-ethylhexyl)guanidine | ||||

| 4 | C₁₀H₂₁N₅ | N-(diaminomethylidene)-N’’-(2-ethylhexyl)guanidine | N-(diaminomethylidene)-N’’-(2-ethylhexyl)guanidine | 212.1861 [M + H]⁺ | 0.96 |

| 5 | C₂₆H₅₂N₁₀ | ALX-4H | This compound derivative | 253.2274 [M + 2H]²⁺ | 1.14 |

| 6 | C₂₆H₅₆N₁₀ | This compound | This compound | 255.2417 [M + 2H]²⁺ | 1.09 |

These products indicate that the reaction mechanism involves complex transformations leading to various amine derivatives, which may possess different biological activities .

Clinical Implications

The clinical implications of these reactions are significant for endodontic treatments:

-

Safety Profile : The lack of toxic byproducts such as p-chloroaniline makes ALX a safer alternative compared to chlorhexidine when used in conjunction with sodium hypochlorite.

-

Antimicrobial Efficacy : Studies have shown that while ALX alone may have inferior antibacterial properties compared to chlorhexidine, its combination with sodium hypochlorite can enhance its efficacy against biofilms formed by Enterococcus faecalis, a common pathogen in root canal infections .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Alexidine exhibits potent antibacterial and antifungal activities, making it a valuable agent in various medical applications.

Antibacterial Activity

Recent studies have demonstrated that this compound is effective against several bacterial strains, particularly Enterococcus faecalis. In controlled experiments, 2% this compound showed superior antibacterial efficacy compared to chlorhexidine, especially in endodontic treatments where it was used as an irrigant. The compound effectively eradicated biofilms formed by E. faecalis in dentin blocks, highlighting its potential as a final irrigant in root canal therapy .

Table 1: Comparison of Antibacterial Efficacy of this compound and Chlorhexidine

| Agent | Concentration | Efficacy Against E. faecalis | Notes |

|---|---|---|---|

| This compound | 2% | High | Superior to chlorhexidine |

| Chlorhexidine | 2% | Moderate | Commonly used but with allergic reactions reported |

Antifungal Activity

This compound has also been studied for its antifungal properties. In a diabetic mouse model simulating dermatophytosis, this compound dihydrochloride demonstrated effectiveness comparable to terbinafine, a standard antifungal treatment. The compound facilitated complete clinical and mycological cure of fungal infections, underscoring its potential as a broad-spectrum antifungal agent .

Dental Applications

In dentistry, this compound is utilized as an antiseptic in mouthwashes and as an irrigant during endodontic procedures due to its ability to eliminate biofilms and bacteria effectively. Its combination with sodium hypochlorite does not produce harmful precipitates, making it a safer alternative in clinical settings .

Contact Lens Solutions

This compound is incorporated into contact lens solutions as a disinfectant due to its antimicrobial properties, providing an additional layer of protection against ocular infections .

Safety Profile

While chlorhexidine has been associated with allergic reactions, including anaphylaxis, reports of similar adverse effects for this compound are minimal. This safety profile enhances its appeal for clinical use, especially in sensitive applications such as oral hygiene products and surgical antiseptics .

Mecanismo De Acción

La alexidina ejerce sus efectos antimicrobianos uniéndose a las membranas celulares bacterianas y fúngicas, interrumpiendo su integridad y provocando la muerte celular. El compuesto se dirige a los lipopolisacáridos y los ácidos lipoteicoicos en las paredes celulares de las bacterias Gram-negativas y Gram-positivas, respectivamente. Esta unión previene la activación de los receptores tipo Toll, lo que reduce la inflamación y la respuesta inmunitaria .

Comparación Con Compuestos Similares

Compuestos Similares

Clorhexidina: Otra bisbiguanida con propiedades antimicrobianas similares.

Cetrimida: Un compuesto de amonio cuaternario con propiedades antisépticas.

Hexamida: Un agente antimicrobiano utilizado en diversas aplicaciones médicas.

Unicidad de la Alexidina

La alexidina es única debido a su mayor afinidad por las membranas celulares bacterianas y fúngicas en comparación con compuestos similares como la clorhexidina. Esta mayor afinidad da como resultado una interrupción más efectiva de las biopelículas y una mayor actividad antimicrobiana .

Actividad Biológica

Alexidine, a bisbiguanide compound, is recognized for its broad-spectrum antimicrobial properties and has garnered attention in various medical and dental applications. This article delves into the biological activity of this compound, focusing on its antimicrobial efficacy, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is structurally similar to chlorhexidine, another well-known antiseptic. Both compounds are cationic bisbiguanides that exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. This compound is primarily used in dental practices as an irrigant and disinfectant due to its effectiveness in reducing microbial load.

Bacterial Activity

This compound demonstrates potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that this compound has a higher affinity for bacterial virulence factors compared to chlorhexidine, making it particularly effective against pathogens like Enterococcus faecalis.

| Concentration | Bacterial Strain | Efficacy |

|---|---|---|

| 1% | E. faecalis | Superior to chlorhexidine |

| 2% | Staphylococcus aureus | Significant reduction in CFU |

| 1% | Pseudomonas aeruginosa | Effective at reducing biofilm |

Research indicates that a 1% solution of this compound can achieve comparable results to 2% chlorhexidine in reducing bacterial counts in infected dentin blocks .

Fungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. A recent study demonstrated that this compound dihydrochloride (AXD) was effective against Trichophyton mentagrophytes, showing results comparable to the standard antifungal drug terbinafine in a diabetic mouse model .

| Treatment | Outcome |

|---|---|

| Topical AXD | 100% mycological efficacy |

| Topical Terbinafine | 100% mycological efficacy |

This compound's antimicrobial action is attributed to its ability to disrupt microbial cell membranes. It binds to lipopolysaccharides (LPS) and lipoteichoic acids (LTA) present on bacterial surfaces, leading to membrane destabilization and cell lysis. The binding affinity of this compound for these components is notably higher than that of chlorhexidine, which may explain its enhanced efficacy .

Dental Use

In dentistry, this compound is employed as an endodontic irrigant due to its ability to eliminate biofilms and reduce the risk of post-treatment infections. Studies have shown that this compound not only reduces bacterial viability but also minimizes inflammatory responses by inhibiting Toll-like receptor (TLR) activation in macrophages .

Comparison with Chlorhexidine

This compound has been suggested as a safer alternative to chlorhexidine, particularly in patients with known allergies or sensitivities. Unlike chlorhexidine, reports of adverse reactions associated with this compound are rare .

Case Studies

- Root Canal Treatment : In a clinical study comparing this compound and chlorhexidine as root canal irrigants, this compound exhibited superior antimicrobial activity without significant differences in cytotoxicity levels .

- Periodontal Therapy : A randomized controlled trial demonstrated that patients using mouth rinses containing this compound showed marked reductions in plaque accumulation and gingival inflammation compared to those using standard chlorhexidine rinses .

Propiedades

IUPAC Name |

1-[N'-[6-[[amino-[[N'-(2-ethylhexyl)carbamimidoyl]amino]methylidene]amino]hexyl]carbamimidoyl]-2-(2-ethylhexyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56N10/c1-5-9-15-21(7-3)19-33-25(29)35-23(27)31-17-13-11-12-14-18-32-24(28)36-26(30)34-20-22(8-4)16-10-6-2/h21-22H,5-20H2,1-4H3,(H5,27,29,31,33,35)(H5,28,30,32,34,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVVNPBBFUSSHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

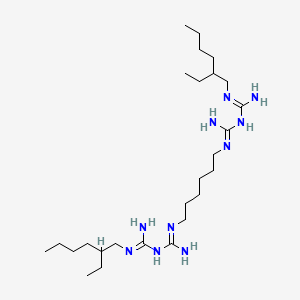

CCCCC(CC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CC)CCCC)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56N10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1715-30-6 (di-hydrochloride) | |

| Record name | Alexidine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022573939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4048482 | |

| Record name | Alexidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Available as alexidine dihydrochloride, a solid; [MSDSonline] | |

| Record name | Alexidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8084 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

22573-93-9 | |

| Record name | Alexidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22573-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alexidine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022573939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alexidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alexidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALEXIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVN71CAL3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Alexidine Dihydrochloride exert its antimicrobial effect?

A1: this compound Dihydrochloride (AXD) is a bis-biguanide antiseptic that targets the cytoplasmic and outer membranes of bacterial cells. [] It interacts with lipid components, particularly acidic phospholipids, causing membrane permeability changes, loss of osmoregulation, and leakage of essential cytoplasmic constituents. [] This ultimately leads to bacterial cell death. []

Q2: Is the antimicrobial mechanism of AXD specific to certain bacteria?

A2: No, AXD demonstrates broad-spectrum antimicrobial activity. Studies show efficacy against various Gram-positive and Gram-negative bacteria, including Enterococcus faecalis, Klebsiella species, and Staphylococcus species. [, ] Additionally, AXD effectively inhibits the growth of various fungi, including Fusarium species, Candida species, and Aspergillus fumigatus. [, , , ]

Q3: Does AXD affect Acanthamoeba, a type of protozoa?

A3: Yes, AXD exhibits amoebicidal activity against pathogenic Acanthamoeba strains like A. castellanii, A. polyphaga, and A. rhysodes. [] Notably, higher concentrations of AXD are required to eliminate Acanthamoeba cysts compared to trophozoites. []

Q4: What makes AXD's activity against Acanthamoeba clinically significant?

A4: AXD's effectiveness against Acanthamoeba is particularly relevant in treating Acanthamoeba keratitis, a severe corneal infection. AXD's potency against both trophozoites and cysts, combined with its relatively low toxicity to corneal tissues, positions it as a potential therapeutic option. []

Q5: How does AXD's structure contribute to its interaction with cell membranes?

A5: AXD possesses two cationic active sites and hydrophobic ethylhexyl end groups. [] The cationic sites facilitate electrostatic interactions with negatively charged components of microbial cell membranes, like acidic phospholipids. [, ] The hydrophobic end groups contribute to membrane association through hydrophobic interactions. []

Q6: Beyond its antimicrobial effects, does AXD exhibit anticancer properties?

A6: Yes, AXD has shown promise as an apoptosis-promoting anticancer agent. [] It demonstrates a higher cytotoxic effect on cancer cell lines, including head and neck cancer and pancreatic cancer, compared to untransformed cells. [, ]

Q7: What is the mechanism behind AXD's anticancer activity?

A7: AXD induces apoptosis in cancer cells by targeting the mitochondria. [] It inhibits PTPMT1, a mitochondrial-specific protein tyrosine phosphatase, leading to mitochondrial damage, depolarization of the mitochondrial membrane potential (ΔΨM), and ultimately, caspase activation and apoptosis. [, , ]

Q8: Does AXD interfere with conventional cancer treatments like chemotherapy or radiotherapy?

A8: Studies indicate that AXD does not interfere with the activities of common chemotherapeutic agents like cisplatin and 5-fluorouracil, nor does it hinder the effects of radiation therapy. []

Q9: How does heat affect AXD's antimicrobial efficacy in different containers?

A9: AXD's antimicrobial efficacy is significantly compromised when heated within high-density polyethylene (HDPE) containers, particularly those used for Bausch & Lomb's ReNu with MoistureLoc contact lens solution. [, , , ] This reduction in activity is observed against a broad range of microorganisms, including fungi and bacteria. [] Importantly, this effect is not seen when AXD is heated in glass containers, suggesting a specific interaction between AXD and the HDPE material. [, , , ]

Q10: What is the mechanism behind the loss of AXD's activity in heated HDPE containers?

A10: Research reveals that AXD permeates into the walls of heated HDPE containers, leading to a significant reduction in its concentration within the solution. [, ] This reduced concentration is insufficient to effectively inhibit microbial growth, potentially explaining the link between heated AXD solutions in HDPE containers and the Fusarium keratitis outbreaks. [, ]

Q11: Is the interaction between AXD and HDPE unique to specific HDPE formulations?

A11: While the interaction has been primarily observed with the specific HDPE used in certain Bausch & Lomb contact lens solution containers, the exact reason for this specificity remains unclear. Further research is needed to fully understand the contributing factors. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.